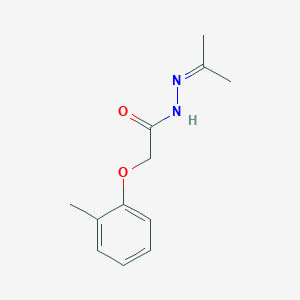
2-(2-METHYLPHENOXY)-N'-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-METHYLPHENOXY)-N'-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 2-(2-Methylphenoxy)acetohydrazide and an appropriate aldehyde, such as isatin or other carbonyl compounds. The reaction is generally carried out in a solvent like dioxane, with the addition of acetic acid to facilitate the formation of the hydrazone linkage.
Chemical Reaction Overview
The product can be purified through recrystallization methods to yield a high-purity compound suitable for biological assays.
Antimicrobial Properties
Research indicates that derivatives of phenolic compounds, including those similar to this compound, exhibit notable antimicrobial properties. A study highlighted that structural modifications in phenolic compounds can enhance their antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results suggest that this compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
Cytotoxicity and Cancer Research
Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation in treated cells .
Case Study 1: Antimicrobial Efficacy
A case study conducted on the antimicrobial activity of phenolic derivatives demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
The antioxidant activity was assessed through various assays, yielding the following results:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The low IC50 values indicate strong antioxidant potential, supporting its application in preventing oxidative stress-related conditions.
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 15 | 70 |
| MCF-7 | 20 | 65 |
These results highlight the compound's potential as an anticancer agent through apoptosis induction.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(propan-2-ylideneamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)13-14-12(15)8-16-11-7-5-4-6-10(11)3/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNSYUSMXJOSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













